Molluscicidal agent-1

Description

Properties

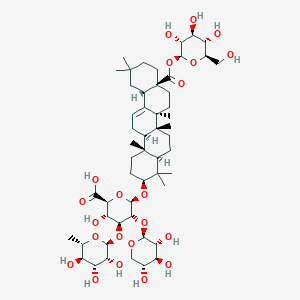

Molecular Formula |

C53H84O22 |

|---|---|

Molecular Weight |

1073.2 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C53H84O22/c1-22-30(56)33(59)36(62)44(69-22)72-39-38(64)40(42(65)66)73-46(41(39)74-43-35(61)31(57)25(55)21-68-43)71-29-12-13-50(6)27(49(29,4)5)11-14-52(8)28(50)10-9-23-24-19-48(2,3)15-17-53(24,18-16-51(23,52)7)47(67)75-45-37(63)34(60)32(58)26(20-54)70-45/h9,22,24-41,43-46,54-64H,10-21H2,1-8H3,(H,65,66)/t22-,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,41+,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1 |

InChI Key |

KJUYGRKBLRHDHL-BDGYRHNBSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)O)O)O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Molluscicidal Agent-1 (Niclosamide): A Technical Overview of its Discovery, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of "Molluscicidal Agent-1," a compound chemically identified as Niclosamide. It details the agent's discovery, chemical synthesis, and biological efficacy against various mollusc species. The document includes structured data on its lethal concentrations, detailed experimental protocols for its evaluation, and diagrams illustrating its synthetic pathway and proposed mechanism of action. This guide is intended for researchers, scientists, and professionals in the fields of drug development, parasitology, and environmental science.

Discovery and Development

This compound, widely known as Niclosamide, was discovered in the chemotherapy research laboratories of Bayer in 1953.[1] It was originally developed as a potent agent to kill snails, which act as intermediate hosts for the parasitic trematode Schistosoma, the causative agent of schistosomiasis.[1][2] Marketed under the trade name Bayluscide® in 1959, its primary application was in the control of these snail populations.[1]

A few years later, in 1960, scientists at Bayer discovered its efficacy against human tapeworm infections.[1] This led to its approval by the US Food and Drug Administration (FDA) in 1982 for human use as an anthelmintic, sold under the name Yomesan®.[1][2] Today, Niclosamide is included in the World Health Organization's (WHO) list of essential medicines and remains the only molluscicide recommended by the WHO for schistosomiasis control programs due to its high efficiency and low toxicity to mammals.[1][3]

Synthesis of this compound (Niclosamide)

The chemical synthesis of Niclosamide (IUPAC name: 2',5-dichloro-4'-nitrosalicylanilide) is typically achieved through an amide coupling reaction. The most common industrial method involves the condensation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.[4][5]

The reaction can be facilitated by a coupling agent, such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂), to activate the carboxylic acid group of 5-chlorosalicylic acid, forming a more reactive acyl chloride intermediate.[4][5][6] This intermediate then readily reacts with the amino group of 2-chloro-4-nitroaniline to form the final amide product, Niclosamide.

Quantitative Data: Molluscicidal Efficacy

Niclosamide exhibits potent activity against a wide range of freshwater snail species that serve as intermediate hosts for schistosomiasis. Its efficacy is typically reported as the Lethal Concentration (LC) required to kill a certain percentage of the snail population over a specific time period (e.g., 24, 48, or 72 hours). The tables below summarize the reported LC50 (lethal concentration for 50% of the population) and LC90 (lethal concentration for 90% of the population) values for Niclosamide against various snail species.

Table 1: LC50 Values of Niclosamide Against Various Snail Species

| Snail Species | LC50 (mg/L) | Exposure Time | Reference |

|---|---|---|---|

| Biomphalaria glabrata | 0.070 | 24 h | [3] |

| Biomphalaria glabrata | 0.077 | 24 h | [7] |

| Biomphalaria straminea | 0.049 | 24 h | [3] |

| Biomphalaria pfeifferi | 0.076 | 24 h | [3] |

| Pomacea canaliculata | 1.043 | 24 h | [8] |

| Pomacea canaliculata | 0.903 | 48 h | [8] |

| Callinina georgiana | 1.509 | 24 h | [9] |

| Cipangopaludina japonica | 1.296 | 24 h | [9] |

| Melanoides tuberculata | 0.082 | 24 h |[7] |

Table 2: LC90 Values of Niclosamide Against Biomphalaria and Melanoides Snails

| Snail Species | LC90 (mg/L) | Exposure Time | Reference |

|---|---|---|---|

| Biomphalaria glabrata | 0.175 | 24 h | [7] |

| Melanoides tuberculata | 0.221 | 24 h |[7] |

Proposed Mechanism of Action

While the precise molluscicidal mechanism of action is not fully elucidated, it is widely accepted that Niclosamide functions by disrupting the energy metabolism of the snail.[9][10] Early studies linked its activity to the uncoupling of oxidative phosphorylation in the mitochondria.[10]

As a protonophore, Niclosamide transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This disruption of the cell's primary energy currency leads to metabolic arrest and subsequent death of the snail. More recent research into Niclosamide's effects in other biological systems (e.g., cancer cells) has shown that it inhibits multiple key signaling pathways, including STAT3, Wnt/β-catenin, and mTOR.[1][2][10] It is plausible that interference with these fundamental pathways also contributes to its potent molluscicidal effects.

References

- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 3. Molluscicides against the snail-intermediate host of Schistosoma: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niclosamide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Synergistic Molluscicidal Effect of Pedunsaponin A and Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reabic.net [reabic.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

"Molluscicidal agent-1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molluscicidal agent-1, a saponin isolated from the plant Sesbania vesicaria, has been identified as a potent compound with significant activity against snail vectors responsible for transmitting schistosomiasis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and molluscicidal efficacy. Detailed experimental protocols for its evaluation and an exploration of its potential mechanism of action are presented to facilitate further research and development in the field of molluscicide discovery.

Chemical Structure and Physicochemical Properties

This compound, also referred to as Compound 3, is a triterpenoid saponin. While the definitive chemical structure remains to be fully elucidated in publicly accessible literature, it is characterized by a complex glycosidic structure attached to a non-polar aglycone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₃H₈₄O₂₂ | [1] |

| Molecular Weight | 1073.22 g/mol | [1] |

| General Class | Saponin | [1] |

| Solubility | Inferred to be soluble in water and polar organic solvents like methanol and ethanol, and insoluble in non-polar organic solvents such as ether and chloroform. | General saponin properties |

| Appearance | Inferred to be a colorless or yellowish amorphous substance. | General saponin properties |

| Taste | Inferred to have a bitter, acrid taste. | General saponin properties |

Molluscicidal Activity

Saponins, including this compound, are known for their potent activity against various snail species, particularly those that act as intermediate hosts for schistosomes, such as snails from the Biomphalaria genus. The detergent-like properties of saponins are thought to disrupt the cell membranes of molluscs, leading to their demise.

Table 2: Molluscicidal Activity of Saponins against Biomphalaria glabrata

| Compound/Extract | Snail Species | LC₅₀ (ppm) | Exposure Time | Source |

| Saponin from Talinum tenuissimum | Biomphalaria glabrata | 1.5 | 24 hours | [2] |

| Aqueous extract of Talinum tenuissimum | Biomphalaria glabrata | 25 | 24 hours | [2] |

| Saponin from Phytolacca dodecandra | Biomphalaria glabrata | 3 | Not Specified | Inferred from related studies |

Note: Specific LC₅₀ values for this compound are not available in the reviewed literature. The data presented is for other molluscicidal saponins to provide a comparative context.

Mechanism of Action

The primary mechanism of action for saponins as molluscicides is attributed to their surfactant properties. This leads to the disruption of cell membranes, particularly in the gills of the snails, which interferes with respiration.[3] Saponins can interact with cholesterol in the cell membranes, leading to the formation of pores and subsequent cell lysis.[4] This disruption of cellular integrity in vital organs is the ultimate cause of mortality.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The evaluation of molluscicidal agents typically follows standardized guidelines, such as those provided by the World Health Organization (WHO), to ensure comparability of results.

Snail Rearing and Maintenance

-

Species: Biomphalaria glabrata or other relevant snail vectors.

-

Housing: Snails are maintained in aquaria with dechlorinated tap water at a controlled temperature (e.g., 25-27°C) and a regulated light-dark cycle.

-

Feeding: Snails are typically fed boiled lettuce or other suitable vegetation.

Molluscicidal Activity Assay (WHO Guidelines)

This protocol outlines a standard laboratory procedure for determining the lethal concentration (LC) of a molluscicidal agent.

Caption: Standard workflow for molluscicidal activity testing.

Detailed Steps:

-

Preparation of Test Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., distilled water or ethanol). A series of dilutions are then made to obtain the desired test concentrations.

-

Exposure: Groups of healthy, adult snails of a uniform size are placed in beakers containing the test solutions. A negative control group (dechlorinated water only) and a positive control group (a known molluscicide like niclosamide) are included. The snails are exposed for a defined period, typically 24 hours.

-

Recovery: After the exposure period, the snails are transferred to fresh, dechlorinated water for a recovery period of 24 to 48 hours.

-

Mortality Assessment: Mortality is assessed by observing the lack of movement or response to a gentle stimulus (e.g., a needle poke).

-

Data Analysis: The mortality data is used to calculate the lethal concentrations at which 50% (LC₅₀) and 90% (LC₉₀) of the snails are killed, typically using probit analysis.

Conclusion and Future Directions

This compound, a saponin from Sesbania vesicaria, demonstrates significant potential as a natural molluscicide for the control of schistosomiasis. Its high molecular weight and complex structure are characteristic of potent saponins. While its precise chemical structure and a full toxicological profile require further investigation, the available data strongly support its continued evaluation. Future research should focus on the complete structural elucidation of this compound, optimization of its extraction and purification from Sesbania vesicaria, and comprehensive field trials to assess its efficacy and environmental impact under real-world conditions. The development of this and other plant-based molluscicides offers a promising and more environmentally benign alternative to synthetic chemical controls.

References

- 1. researchgate.net [researchgate.net]

- 2. digitalarchive.worldfishcenter.org [digitalarchive.worldfishcenter.org]

- 3. Use of a saponin based molluscicide to control Pomacea canaliculata snails in Southern Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ovicidal, immunotoxic and endocrine disrupting effects of saponin on Bulinus truncatus snails with special emphasize on the oxidative stress parameters, genotoxicological, and histopathological alterations - PMC [pmc.ncbi.nlm.nih.gov]

Degradation of Niclosamide in Aquatic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the molluscicide Niclosamide in aquatic environments. The information presented herein is intended to support environmental fate analysis, risk assessment, and the development of strategies to mitigate potential ecological impacts. This document details the primary degradation mechanisms—hydrolysis, photolysis, and biodegradation—supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Core Degradation Pathways of Niclosamide

Niclosamide (2',5-dichloro-4'-nitrosalicylanilide) is susceptible to degradation in aquatic systems through three main routes: hydrolysis, photolysis, and biodegradation. These processes can occur simultaneously and are influenced by environmental factors such as pH, temperature, and the presence of microorganisms.

Hydrolysis: The amide bond in Niclosamide can be cleaved through hydrolysis, particularly under alkaline conditions, yielding 5-chlorosalicylic acid (5CSA) and 2-chloro-4-nitroaniline (2C4NA).[1][2] Studies have shown that Niclosamide's stability decreases as pH increases above 4.[3]

Photolysis: Exposure to sunlight can lead to the photodegradation of Niclosamide. This process is influenced by pH, with photolysis being faster in acidic conditions compared to alkaline conditions.[4][5] The degradation can result in the formation of various products, including 2-chloro-4-nitroaniline, and can even lead to the cleavage of the aromatic rings, producing smaller organic acids and carbon dioxide.[4]

Biodegradation: Microorganisms in water and sediment play a crucial role in the degradation of Niclosamide. The primary biodegradation product is often aminoniclosamide (AN), formed through the reduction of the nitro group.[6] Biodegradation is significantly faster in non-sterilized soil and sediment compared to sterilized conditions, highlighting the importance of microbial activity.[7]

The interconnectedness of these pathways determines the overall environmental persistence and fate of Niclosamide.

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation of Niclosamide under various environmental conditions. The degradation of Niclosamide generally follows pseudo-first-order kinetics.

Table 1: Hydrolysis and Photolysis Data

| Degradation Pathway | Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference |

| Hydrolysis | pH 6.9, 20°C | 7 days | - | [6] |

| pH 13.3, 20°C | 18.8 days | - | [6] | |

| Alkaline (unspecified) | 8.35 hours | 0.0829 mol/h | [8] | |

| Photolysis | pH 5 (artificial sunlight) | 4.3 times faster than pH 9 | - | [4][5] |

| pH 7 (artificial sunlight) | 1.5 times faster than pH 9 | - | [4][5] | |

| pH 6 (simulated sunlight) | 8.88 ± 0.52 days | - | [9] | |

| pH 9 (simulated sunlight) | 382 ± 83 days | - | [9] |

Table 2: Biodegradation Data in Soil and Sediment

| Medium | Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference |

| Pond Sediment | Aerobic | 1.1 days | - | [6] |

| River Sediment | Aerobic | 3.9 days | - | [6] |

| Water above Pond Sediment | Aerobic | 3.1 days | - | [6] |

| Water above River Sediment | Aerobic | 0.83 days | - | [6] |

| Soil | 10% moisture | 4.258 days | - | [7] |

| 90% moisture | 2.412 days | - | [7] | |

| 15°C | 4.398 days | - | [7] | |

| 35°C | 2.828 days | - | [7] | |

| Non-sterilized | 3.273 days | - | [7] | |

| Sterilized | > 30 days | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and validation of the findings.

Protocol 1: Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of Niclosamide at different pH values.

Materials:

-

Niclosamide standard

-

Buffered aqueous solutions (pH 5, 7, and 9)

-

Sterile amber glass vials

-

HPLC-UV or LC-MS/MS system

-

Constant temperature incubator

Procedure:

-

Prepare stock solutions of Niclosamide in a suitable organic solvent (e.g., methanol).

-

Spike the buffered solutions with the Niclosamide stock solution to a final concentration relevant to environmental exposure levels.

-

Aliquot the solutions into sterile amber glass vials, ensuring minimal headspace.

-

Prepare dark controls by wrapping a set of vials in aluminum foil.

-

Incubate all vials at a constant temperature (e.g., 25°C).

-

At predetermined time intervals, sacrifice a set of vials (both light-exposed and dark controls).

-

Analyze the concentration of Niclosamide and its degradation products (5-chlorosalicylic acid and 2-chloro-4-nitroaniline) using a validated analytical method (see Protocol 4).

-

Calculate the degradation rate and half-life using first-order kinetics.

Protocol 2: Photolysis Study

Objective: To evaluate the photodegradation rate and pathway of Niclosamide under simulated sunlight.

Materials:

-

Niclosamide standard

-

Sterile, buffered aqueous solutions (pH 5, 7, and 9)

-

Quartz tubes or borosilicate glass vials

-

A solar simulator or a xenon arc lamp with filters to simulate natural sunlight

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Prepare solutions of Niclosamide in the buffered aqueous solutions as described in the hydrolysis protocol.

-

Fill the quartz tubes or borosilicate glass vials with the prepared solutions.

-

Place the tubes in a temperature-controlled chamber under the light source.

-

Wrap a set of control tubes in aluminum foil to serve as dark controls.

-

At specified time points, remove replicate tubes for analysis.

-

Analyze the samples for the parent compound and potential photoproducts using a suitable analytical method (see Protocol 4).

-

Determine the photolysis rate constant and half-life.

Protocol 3: Biodegradation Study in Water-Sediment Systems

Objective: To assess the rate and extent of Niclosamide biodegradation in a simulated aquatic environment.

Materials:

-

Niclosamide standard (radiolabeled, e.g., ¹⁴C-Niclosamide, is often used for mass balance)

-

Fresh water and sediment samples from a relevant aquatic source

-

Microcosm vessels (e.g., glass flasks)

-

Aerobic and anaerobic incubation systems

-

Analytical instruments (HPLC with a radioactivity detector, LC-MS/MS)

Procedure:

-

Characterize the collected water and sediment (pH, organic carbon content, microbial population).

-

Prepare microcosms by adding a defined ratio of sediment and water to each vessel.

-

Allow the systems to acclimate for a period.

-

For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen or argon).

-

Spike the microcosms with a known concentration of Niclosamide.

-

Incubate the microcosms in the dark at a constant temperature.

-

At various time intervals, sacrifice replicate microcosms.

-

Separate the water and sediment phases.

-

Extract Niclosamide and its metabolites from both phases using an appropriate solvent.

-

Analyze the extracts to determine the concentrations of the parent compound and degradation products.

-

If using radiolabeled material, quantify the radioactivity in the extracts, bound residues, and any evolved ¹⁴CO₂ to perform a mass balance.

Protocol 4: Analytical Method for Niclosamide and its Degradates by LC-MS/MS

Objective: To quantify Niclosamide and its primary degradation products in water samples.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Reversed-phase C18 column

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate or acetate (for mobile phase modification)

-

Ultrapure water

Procedure:

-

Sample Preparation: Water samples can often be analyzed by direct injection, minimizing sample preparation time.[6][10][11] If necessary, samples can be filtered through a 0.22 µm filter.

-

Chromatographic Separation:

-

Mobile Phase: A gradient elution is typically used with a mixture of water (with ammonium formate or acetate) and an organic solvent like methanol or acetonitrile. Methanol has been shown to be superior for both separation and sensitivity.[6][10][11]

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for Niclosamide and its acidic metabolites, while positive mode may be suitable for aminoniclosamide.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Niclosamide: m/z 325.0 → 170.9

-

Aminoniclosamide (AN): m/z 295.0 → 259.0

-

5-Chlorosalicylic acid (5CSA): m/z 171.0 → 127.0

-

2-Chloro-4-nitroaniline (2C4NA): m/z 172.0 → 126.0

-

-

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the samples.

Conclusion

The degradation of Niclosamide in aquatic environments is a complex process involving hydrolysis, photolysis, and biodegradation. The rate and extent of these degradation pathways are highly dependent on environmental conditions. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers in their environmental risk assessment and management efforts. Further research should focus on the degradation pathways under a wider range of environmental conditions and the ecotoxicological effects of the identified degradation products.

References

- 1. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Aqueous photolysis of niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 7. [Study on the factors affecting the degradation of niclosamide in the soil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic study and mechanism of Niclosamide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the photooxidation of the multifunctional drug niclosamide. A kinetic study in the presence of vitamin B2 and visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Molluscicidal Agent-1 (Niclosamide)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the field application techniques, mechanism of action, and experimental protocols for Molluscicidal Agent-1, exemplified by the widely used compound Niclosamide. Niclosamide is recognized by the World Health Organization (WHO) as an effective chemical for controlling snail populations that serve as intermediate hosts for parasites, such as those causing schistosomiasis.[1][2][3] It is also utilized in agriculture to manage invasive snail species in rice paddies and other aquatic environments.[4][5][6]

Mechanism of Action

The primary molluscicidal action of Niclosamide is the disruption of the snail's energy metabolism.[4][7] It operates through the following mechanisms:

-

Inhibition of Oxidative Phosphorylation: Niclosamide uncouples oxidative phosphorylation in the mitochondria, which interferes with the production of ATP, the primary energy currency of the cell.[4][7][8] This leads to a rapid depletion of energy reserves and subsequent death of the snail.

-

Stomach and Respiratory Poison: The agent acts as both a stomach and respiratory poison, being absorbed through the gastrointestinal tract, skin, or mucous membranes.[5][7]

-

Inhibition of Glucose Uptake: Niclosamide has been shown to inhibit the uptake of glucose by parasites, effectively starving them of a crucial energy source.[4]

While the above are the core mechanisms for its molluscicidal effects, research has also indicated that Niclosamide can modulate various signaling pathways, including the STAT3 pathway, though this is more extensively studied in the context of its potential anticancer properties.[8][9]

Caption: Proposed mechanism of action of Niclosamide in snails.

Quantitative Data Summary

The efficacy of Niclosamide varies based on the formulation, concentration, duration of exposure, and target snail species. The following tables summarize key quantitative data from various studies.

Table 1: Lethal Concentrations (LC) of Niclosamide for Various Snail Species

| Snail Species | LC Value | Concentration (mg/L) | Exposure Time | Reference |

| Callinina georgiana | LD50 | 1.509 | 24 hours | [1] |

| Cipangopaludina japonica | LD50 | 1.296 | 24 hours | [1] |

| Biomphalaria pfeifferi | LC90 | 0.25 | Not Specified | [2] |

| Bulinus globosus | LC90 | 0.5 | Not Specified | [2] |

| Bulinus tropicus | LC90 | 0.25 | Not Specified | [2] |

| Pomacea maculata | 100% Mortality | 1.3 | Not Specified | [1] |

| Bulinus truncatus | 100% Mortality | ≥0.06 | 24 hours | [10] |

Table 2: Field Application Rates and Efficacy of Niclosamide Formulations

| Formulation | Application Rate | Target Area/Snail | Efficacy (Mortality Rate) | Reference |

| Bayluscide (Niclosamide) | 1 ppm (1 mg/L) | Biomphalaria pfeifferi in irrigation system | Elimination of most snails after 2 months | [1] |

| 70% Wettable Powder | 360 gm/ha | Golden Apple Snails in rice paddies (3 cm water depth) | High | [5] |

| 70% Wettable Powder | 540 gm/ha | Golden Apple Snails in rice paddies (>3 cm water depth) | High | [5] |

| 50% Wettable Powder | Not Specified | Oncomelania hupensis | 88% after 15 days | [11] |

| 4% Powder | Not Specified | Oncomelania hupensis | 94% after 15 days | [11] |

| Spreading Oil | 6.25 x 10⁻³ mg/L | Schistosoma japonicum cercariae | 100% after 1 minute | [12] |

Experimental Protocols

Standardized protocols are crucial for evaluating the efficacy of molluscicides. The following are based on guidelines from the World Health Organization.[3][13][14][15]

Protocol 1: Laboratory Bioassay for Determining Lethal Concentration (LC50)

Objective: To determine the concentration of Niclosamide that is lethal to 50% of a test population of snails over a specified period.

Materials:

-

Niclosamide stock solution of known concentration

-

Test snails (e.g., Biomphalaria glabrata), acclimated to laboratory conditions

-

Glass beakers or containers (e.g., 250 mL)

-

Dechlorinated tap water

-

Pipettes and graduated cylinders

-

Aeration system (optional, depending on snail species)

Procedure:

-

Acclimatization: Maintain snails in laboratory conditions for at least one week prior to testing.

-

Preparation of Test Solutions: Prepare a series of at least five concentrations of Niclosamide by diluting the stock solution with dechlorinated water. Include a control group with only dechlorinated water.

-

Exposure: Place a specified number of snails (e.g., 10) into each beaker containing the test solutions and the control. Ensure three replicates for each concentration.

-

Incubation: Maintain the beakers at a constant temperature (e.g., 25°C) for a 24-hour exposure period.

-

Recovery: After 24 hours, transfer the snails to beakers containing fresh, dechlorinated water.

-

Mortality Assessment: Assess snail mortality at 24, 48, and 72 hours post-exposure. Mortality is confirmed by lack of movement or response to a gentle probe.

-

Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Protocol 2: Field Efficacy Trial

Objective: To evaluate the effectiveness of Niclosamide in a natural habitat.

Materials:

-

Selected formulation of Niclosamide (e.g., 70% Wettable Powder)

-

Spraying equipment (e.g., backpack sprayer)

-

Personal Protective Equipment (PPE)

-

Snail sampling equipment (e.g., nets, quadrats)

-

Sentinel snail cages

Procedure:

-

Site Selection: Choose a suitable study site with a known snail population. Define treatment and control plots.

-

Pre-application Survey: Conduct a thorough survey to determine the baseline snail density in both treatment and control plots.

-

Sentinel Snails: Place caged snails (sentinel snails) at various points within the treatment area to directly assess mortality.[16]

-

Application: Apply the molluscicide to the treatment plot according to the recommended dosage and application method.[16] Ensure even coverage. The control plot remains untreated.

-

Post-application Monitoring: At set intervals (e.g., 3, 7, and 15 days) after application, conduct snail population surveys in both plots to determine the reduction in snail density.[11]

-

Sentinel Snail Assessment: Check the mortality of sentinel snails at the same intervals.

-

Data Analysis: Compare the pre- and post-application snail densities in the treatment and control plots to calculate the percentage reduction and overall efficacy.

Caption: Workflow for a field efficacy trial of a molluscicide.

Environmental and Safety Considerations

-

Toxicity to Non-target Organisms: Niclosamide is highly toxic to fish and amphibians.[3][5][6][16] Its use should be carefully managed to avoid impact on local aquatic ecosystems.[17][18] It is recommended to restrict access to treated areas for livestock and poultry for at least 24 hours.[16]

-

Water Use Restrictions: Following application in water bodies, there should be a restriction on the use of that water for drinking for at least 24 hours.[16]

-

Environmental Fate: Niclosamide has a relatively short half-life in water, ranging from 1.2 to 3.9 days.[1] However, residues can be detected in water and sediment.[18]

-

Personal Protective Equipment (PPE): When handling and applying Niclosamide, appropriate PPE, including gloves, masks, and protective clothing, should be worn to minimize exposure.

References

- 1. reabic.net [reabic.net]

- 2. Historical Perspective: Snail Control to Prevent Schistosomiasis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]

- 4. nbinno.com [nbinno.com]

- 5. vapco.net [vapco.net]

- 6. Detailed Introduction about Niclosamide - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 7. media.neliti.com [media.neliti.com]

- 8. Niclosamide, a Drug with Many (Re)purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exposition of Intermediate Hosts of Schistosomes to Niclosamide (Bayluscide WP 70) Revealed Significant Variations in Mortality Rates: Implications for Vector Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molluscicidal efficacies of different formulations of niclosamide: result of meta-analysis of Chinese literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Distribution of niclosamide spreading oil on water surface and its efficacy against cercariae of Schistosoma japonicum] [pubmed.ncbi.nlm.nih.gov]

- 13. Guidelines for laboratory and field testing of molluscicides for con... [medbox.org]

- 14. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis | GSA [eliminateschisto.org]

- 15. rdbzz.com [rdbzz.com]

- 16. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 17. A Survey and Ecological Risk Assessment of Niclosamide and Its Degradation Intermediate in Wucheng Waters within Poyang Lake Basin, China [pjoes.com]

- 18. researchgate.net [researchgate.net]

Determining the Effective Concentration (LC50 & LC90) of Molluscicidal Agent-1

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to determining the effective concentration of "Molluscicidal Agent-1," a representative molluscicide. The protocols outlined below are based on established methodologies for assessing the efficacy of chemical agents against snail populations, crucial intermediate hosts for various parasitic diseases like schistosomiasis.[1] The lethal concentration 50 (LC50) and lethal concentration 90 (LC90), which represent the concentrations required to kill 50% and 90% of a test population respectively, are key metrics in this assessment.[2]

Introduction to Molluscicide Efficacy Testing

The control of snail populations is a critical strategy in the interruption of the transmission cycle of many parasitic diseases.[1][3] Chemical molluscicides remain one of the most effective tools for rapid reduction of snail density.[4] "this compound" represents a compound under investigation for its potential to control snail populations. Accurate determination of its LC50 and LC90 values is a fundamental step in its development and registration. These values provide a quantitative measure of the agent's acute toxicity to the target snails and are essential for comparing its potency with existing molluscicides, such as the widely used niclosamide.[1][5]

Quantitative Data Summary

The following table summarizes the hypothetical lethal concentration values for "this compound" against a common snail vector, Biomphalaria glabrata, at different exposure times. This data is presented for illustrative purposes and would be generated following the experimental protocols detailed in the subsequent sections.

| Exposure Time (hours) | LC50 (mg/L) | 95% Confidence Interval (mg/L) | LC90 (mg/L) | 95% Confidence Interval (mg/L) |

| 24 | 0.27 | (0.24 - 0.30) | 0.76 | (0.68 - 0.85) |

| 48 | 0.19 | (0.17 - 0.21) | 0.56 | (0.50 - 0.63) |

| 72 | 0.15 | (0.13 - 0.17) | 0.45 | (0.40 - 0.51) |

Experimental Protocols

Snail Acclimatization and Maintenance

-

Snail Species: Biomphalaria glabrata (or other relevant species).

-

Source: Laboratory-reared or field-collected. Field-collected snails should be acclimatized to laboratory conditions for at least two weeks.

-

Housing: Maintained in glass aquaria containing dechlorinated tap water.

-

Feeding: Fed with fresh lettuce or a specialized snail food ad libitum.

-

Water Quality: Water should be changed twice weekly to maintain quality.

Preparation of "this compound" Stock and Test Solutions

-

Stock Solution: Prepare a stock solution of "this compound" at a high concentration (e.g., 1000 mg/L) in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[6]

-

Test Solutions: Prepare a series of dilutions from the stock solution to create a range of test concentrations. The concentrations should be selected to span the expected LC50 and LC90 values, typically including at least five concentrations that result in mortality rates between 10% and 90%.[7] A negative control (dechlorinated water) and a solvent control (dechlorinated water with the same concentration of DMSO as the highest test concentration) must be included in each experiment.[6]

Bioassay Procedure (Snail Immersion Method)

This protocol is adapted from the World Health Organization (WHO) guidelines for laboratory testing of molluscicides.[1][8]

-

Test Vessels: Use glass beakers or other suitable containers.

-

Snail Selection: Select healthy, adult snails of a uniform size for the assay.

-

Exposure: Randomly assign groups of snails (e.g., 10 snails per group) to each test concentration and control.[5][6] Each treatment should have at least three replicates.

-

Immersion: Place the snails in the test solutions for a defined period (e.g., 24, 48, or 72 hours).[6][9]

-

Observation: Monitor the snails for signs of toxicity and mortality at regular intervals. A snail is considered dead if it does not respond to a gentle probe with a dissecting needle.[10]

-

Recovery Period: After the exposure period, transfer the surviving snails to fresh, dechlorinated water for a recovery period of 24 to 48 hours.[4][5] This helps to distinguish between true mortality and temporary anesthesia.

-

Final Mortality Assessment: Record the final number of dead snails in each replicate at the end of the recovery period.

Data Analysis

-

Mortality Calculation: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.

-

LC50 and LC90 Calculation: Utilize probit analysis or other appropriate statistical software to calculate the LC50 and LC90 values along with their 95% confidence intervals.[5][7]

Visualizations

Experimental Workflow for LC50/LC90 Determination

Caption: Workflow for determining the LC50 and LC90 of a molluscicidal agent.

Hypothetical Signaling Pathway Affected by this compound

Many molluscicides act by disrupting fundamental physiological processes in snails. For instance, some agents interfere with enzymatic activities or energy metabolism.[11][12] The following diagram illustrates a hypothetical mechanism of action for "this compound," targeting key enzymes and leading to cellular dysfunction and death.

Caption: Hypothetical mechanism targeting key enzymes in snails.

References

- 1. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]

- 2. extension.psu.edu [extension.psu.edu]

- 3. Molluscicides against the snail-intermediate host of Schistosoma: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molluscicidal activity and mechanism of toxicity of a novel salicylanilide ester derivative against Biomphalaria species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Method to Test Molluscicides against the Philippine Schistosomiasis Snail Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. LC50 calculations help predict toxicity - Responsible Seafood Advocate [globalseafood.org]

- 10. agsci.oregonstate.edu [agsci.oregonstate.edu]

- 11. internationalpolicybrief.org [internationalpolicybrief.org]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Slow-Release Formulation of Molluscicidal Agent-1 (Niclosamide as a Representative Agent)

Introduction

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of a slow-release molluscicidal agent, herein referred to as "Molluscicidal agent-1". As "this compound" is a placeholder, this document will use Niclosamide, a widely used and well-documented molluscicide, as a representative compound. The information and protocols provided are intended for researchers, scientists, and drug development professionals working on the control of mollusk populations, particularly in the context of agriculture and public health, such as the control of schistosomiasis.

Niclosamide is a potent molluscicide used to control snail populations that serve as intermediate hosts for parasites like Schistosoma.[1][2] Conventional formulations, such as wettable powders and pastes, can have a short effective duration and potential toxicity to non-target organisms.[2][3] Slow-release formulations aim to prolong the efficacy of the active agent, reduce the frequency of application, and minimize environmental impact. This document details the preparation of a slow-release formulation, protocols for its evaluation, and the underlying mechanism of action.

Mechanism of Action

Niclosamide's primary mode of action in mollusks is the disruption of their energy metabolism. It acts as an uncoupler of oxidative phosphorylation in the mitochondria, which interferes with the snail's ability to produce ATP, leading to death.[1][4][5] While the precise signaling pathways in snails are not fully elucidated, research in other biological systems has shown that niclosamide can modulate several key signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[5][6][7] The disruption of these pathways can lead to the inhibition of vital cellular processes.

Caption: Proposed mechanism of action for Niclosamide.

Data Presentation: Efficacy of Slow-Release Formulations

The development of slow-release formulations aims to improve the efficacy and longevity of molluscicidal agents. The following tables summarize the lethal concentration (LC50 and LC90) values for different formulations of Niclosamide against various snail species.

Table 1: Comparative Efficacy of Niclosamide Formulations

| Formulation | Snail Species | Exposure Time (hours) | LC50 (mg/L or ppm) | LC90 (mg/L or ppm) | Source |

| Polymeric Formulation B1 | Biomphalaria alexandrina | 24 | 0.098 | Not Reported | [8] |

| Polymeric Formulation B2 | Biomphalaria alexandrina | 24 | 1.09 | Not Reported | [8] |

| Polymeric Formulation B3 | Biomphalaria alexandrina | 24 | 0.073 | Not Reported | [8] |

| Niclosamide Monohydrate | Callinina georgiana | 24 | 1.509 | Not Reported | [9][10] |

| Niclosamide Monohydrate | Cipangopaludina japonica | 24 | 1.296 | Not Reported | [9][10] |

| Bayluscide® (Niclosamide) | Biomphalaria glabrata | 24 | 0.077 | 0.175 | [11] |

| Bayluscide® (Niclosamide) | Melanoides tuberculata | 24 | 0.082 | 0.221 | [11] |

| Niclosamide | Lymnaea luteola (Immature) | 24 | Not Reported | 0.67 | [12] |

| Niclosamide | Lymnaea luteola (Adult) | 24 | Not Reported | 1.39 | [12] |

Table 2: Longevity of Molluscicidal Activity

| Formulation | Effective Duration | Conditions | Source |

| Free Niclosamide | 5 days | Laboratory | [8] |

| Polymeric Formulation B1 | 17 days | Laboratory | [8] |

| Polymeric Formulation B3 | 21 days | Laboratory | [8] |

| Niclosamide Gel | 20 days | Dilution conditions | [13] |

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of slow-release molluscicidal formulations.

Protocol 1: Preparation of a Slow-Release Polymeric Formulation

This protocol is a generalized method for entrapping Niclosamide within a biodegradable polymer matrix, such as calcium alginate.

Materials:

-

Niclosamide

-

Sodium alginate

-

Calcium chloride (CaCl₂)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Syringe with a needle or a dropping funnel

Procedure:

-

Prepare Sodium Alginate Solution: Dissolve a defined amount of sodium alginate (e.g., 2% w/v) in deionized water with continuous stirring until a homogenous, viscous solution is formed.

-

Disperse Niclosamide: Disperse the required amount of Niclosamide powder into the sodium alginate solution. Stir continuously to ensure a uniform suspension.

-

Prepare Calcium Chloride Solution: In a separate beaker, prepare a calcium chloride solution (e.g., 2% w/v) in deionized water.

-

Formulation of Beads: Using a syringe or a dropping funnel, add the Niclosamide-alginate suspension dropwise into the calcium chloride solution while gently stirring.

-

Curing: Allow the formed beads to cure in the calcium chloride solution for a specified time (e.g., 30-60 minutes) to ensure complete cross-linking.

-

Washing and Drying: Collect the beads by filtration, wash them with deionized water to remove excess calcium chloride, and then dry them at room temperature or in a low-temperature oven.

Protocol 2: Evaluation of In Vitro Release Profile

This protocol determines the rate at which the active agent is released from the formulation into an aqueous medium.

Materials:

-

Slow-release formulation (e.g., beads from Protocol 1)

-

Deionized water or a suitable buffer solution

-

Shaking incubator or water bath

-

Sample vials

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Setup: Place a known quantity of the slow-release formulation into a vessel containing a defined volume of release medium (e.g., deionized water).

-

Incubation: Incubate the vessel at a constant temperature (e.g., 25°C) with continuous agitation.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and so on for several days), withdraw a small aliquot of the release medium.

-

Medium Replacement: Immediately replace the withdrawn volume with fresh release medium to maintain a constant volume.

-

Quantification: Analyze the concentration of Niclosamide in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Data Analysis: Calculate the cumulative percentage of the agent released over time and plot the release profile.

Protocol 3: Laboratory-Based Molluscicidal Efficacy Testing (Acute Toxicity)

This protocol, based on World Health Organization (WHO) guidelines, determines the lethal concentration of the formulation required to kill a certain percentage of the snail population (e.g., LC50).[2][12]

Caption: Workflow for acute toxicity testing of molluscicides.

Materials:

-

Target snail species (e.g., Biomphalaria glabrata, Oncomelania hupensis)

-

Slow-release formulation

-

Glass aquaria or beakers

-

Dechlorinated tap water

-

Pipettes and other standard laboratory equipment

Procedure:

-

Snail Acclimatization: Acclimatize the snails to laboratory conditions for at least 48 hours.

-

Preparation of Test Solutions: Prepare a series of dilutions of the slow-release formulation in dechlorinated water. Include a control group with no formulation.

-

Exposure: Place a defined number of snails (e.g., 10-20) into each test vessel containing the prepared solutions. Each concentration should have multiple replicates.

-

Incubation: Maintain the snails in the test solutions for a specified exposure period (typically 24 hours) under controlled conditions (temperature, light).

-

Recovery: After the exposure period, transfer the snails to fresh, dechlorinated water for a recovery period of 24 to 48 hours.

-

Mortality Assessment: Assess snail mortality by checking for retraction into the shell or response to gentle prodding.[10] Lack of movement indicates death.

-

Data Analysis: Use the mortality data to calculate the LC50 and LC90 values using statistical methods like Probit analysis.[11]

References

- 1. What are the applications of Molluscicide Niclosamide? - Knowledge [m.chinapesticidefactory.com]

- 2. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]

- 3. A novel molluscicidal formulation of niclosamide [agris.fao.org]

- 4. nbinno.com [nbinno.com]

- 5. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. africaresearchconnects.com [africaresearchconnects.com]

- 9. reabic.net [reabic.net]

- 10. researchgate.net [researchgate.net]

- 11. The molluscicidal activity of niclosamide (Bayluscide WP70(R)) on Melanoides tuberculata (Thiaridae), a snail associated with habitats of Biomphalaria glabrata (Planorbidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. CN114794111A - A kind of niclosamide gel and its preparation method and application - Google Patents [patents.google.com]

Application Notes and Protocols: Preparation of Stock Solutions for "Molluscicidal Agent-1"

Disclaimer: "Molluscicidal Agent-1" is not a recognized, standard chemical name. The following application notes and protocols are provided as a general guideline for the preparation of stock solutions for a novel or hypothetical molluscicidal agent. Researchers should adapt this protocol based on the specific chemical and physical properties of their compound, as determined by empirical testing and available literature.

Introduction

Effective and reproducible in vitro and in vivo screening of novel compounds, such as a potential molluscicidal agent, relies on the accurate and consistent preparation of stock solutions. A stock solution is a concentrated solution that is subsequently diluted to a desired final concentration for experimental use.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for a hypothetical "this compound."

Compound Information and Solubility

Prior to preparing a stock solution, it is crucial to understand the physicochemical properties of the compound, particularly its molecular weight and solubility. This information is typically provided on the compound's data sheet or can be determined experimentally. For the purpose of this protocol, we will use the hypothetical properties for "this compound" outlined in Table 1.

Table 1: Hypothetical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 385.4 g/mol | Always use the batch-specific molecular weight provided by the manufacturer for precise calculations. |

| Appearance | White to off-white crystalline powder | The physical appearance should be noted upon receipt and checked for any changes over time. |

| Solubility | ||

| DMSO | ≥ 100 mg/mL (≥ 260 mM) | Dimethyl sulfoxide (DMSO) is a common solvent for dissolving nonpolar compounds for biological assays.[3][4][5] |

| Ethanol | ≥ 50 mg/mL (≥ 130 mM) | Ethanol can be another option, but its effects on the experimental system should be considered.[5] |

| Water | < 0.1 mg/mL | The low aqueous solubility necessitates the use of an organic solvent to prepare a concentrated stock solution.[6] |

| Storage (Powder) | 4°C, desiccated, protected from light | Proper storage of the solid compound is essential to maintain its stability.[7][8] |

Experimental Protocols

-

Always handle "this compound" powder and its solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[9][10]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Consult the Safety Data Sheet (SDS) for the specific compound and solvent for detailed safety information.

-

Avoid direct contact with the skin and eyes.[12] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

-

"this compound" powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, amber microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Calibrated pipettes and sterile tips

-

Secondary containment for transportation of chemicals[7]

This protocol describes the preparation of 1 mL of a 10 mM stock solution of "this compound."

-

Calculation of Required Mass:

-

The formula to calculate the mass of the compound needed is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For a 10 mM stock solution in 1 mL:

-

Concentration = 10 mM = 0.01 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 385.4 g/mol

-

-

Mass (mg) = 0.01 mol/L * 0.001 L * 385.4 g/mol * 1000 mg/g = 3.854 mg

-

-

Weighing the Compound:

-

Dissolving the Compound:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

-

Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Storage of the Stock Solution:

-

Store the 10 mM stock solution at -20°C in a tightly sealed, amber vial to protect it from light.[15]

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

The stability of the stock solution should be validated over time.[16][17]

-

Working solutions are prepared by diluting the stock solution to the final desired concentration in the appropriate cell culture medium or assay buffer.[18]

-

Dilution Calculation (C1V1 = C2V2):

-

C1 = Concentration of the stock solution (e.g., 10 mM)

-

V1 = Volume of the stock solution to be added (unknown)

-

C2 = Desired final concentration of the working solution (e.g., 10 µM)

-

V2 = Final volume of the working solution (e.g., 1 mL)

-

V1 = (C2 x V2) / C1

-

V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

-

-

Procedure:

-

Add 999 µL of the desired buffer or medium to a sterile tube.

-

Add 1 µL of the 10 mM "this compound" stock solution.

-

Mix thoroughly by gentle vortexing or pipetting.

-

-

Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the working solutions to account for any effects of the solvent on the experimental system.[3] The final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5%, to avoid cytotoxicity.[3][5]

Visualizations

Caption: Workflow for the preparation of a stock solution of "this compound".

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvents Resource Center | Fisher Scientific [fishersci.com]

- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 8. iltusa.com [iltusa.com]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. uwlax.edu [uwlax.edu]

- 11. gz-supplies.com [gz-supplies.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 16. Determination of Shelf Life of Solutions in Laboratory | Pharmaguideline [pharmaguideline.com]

- 17. Stability Calculation [pharmcalculator.github.io]

- 18. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Niclosamide as a Molluscicidal Agent in Integrated Pest Management

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niclosamide is a potent molluscicide widely employed in agriculture and public health to control snail and slug populations.[1][2][3][4] In agricultural settings, it is crucial for protecting crops such as rice, vegetables, and fruits from significant damage caused by these pests.[1][4][5] Niclosamide's role extends to integrated pest management (IPM) strategies, where it serves as an effective chemical control agent.[5] This document provides detailed application notes, quantitative efficacy data, experimental protocols, and visualizations of its mechanism of action to guide researchers and professionals in its use and development.

Mechanism of Action

The primary mode of action of niclosamide is the disruption of the mollusk's respiratory process. It acts as a respiratory uncoupler, interfering with oxygen utilization and leading to suffocation and death.[1][6] Additionally, niclosamide inhibits glucose uptake and oxidative phosphorylation in the parasites, effectively cutting off their energy supply.[7] Research in other fields has also indicated that niclosamide can act as a protonophore, disrupting pH homeostasis within cells, which in turn can inhibit critical signaling pathways such as the mammalian target of rapamycin complex 1 (mTORC1).[8][9][10] This multi-faceted mechanism contributes to its high efficacy.

Quantitative Efficacy Data

The efficacy of niclosamide is typically quantified by its lethal concentration (LC50), the concentration required to kill 50% of a test population. The following table summarizes LC50 values of niclosamide against various pestiferous snail species.

| Snail Species | Exposure Time | LC50 (mg/L) | Reference |

| Pomacea canaliculata | 12 hours | 0.907 | [11] |

| Pomacea canaliculata | 24 hours | 0.589 | [11] |

| Pomacea canaliculata | 48 hours | 0.156 | [11] |

| Pomacea canaliculata | 72 hours | 0.05 | [11] |

| Pomacea canaliculata | 96 hours | 0.025 | [11] |

| Pomacea canaliculata | 24 hours | 1.0431 | [12] |

| Pomacea canaliculata | 48 hours | 0.9034 | [12] |

| Pomacea canaliculata | 72 hours | 0.8999 | [12] |

| Callinina georgiana | 24 hours | 1.509 | [13] |

| Cipangopaludina japonica | 24 hours | 1.296 | [13] |

| Biomphalaria glabrata | 24 hours | 0.070 | [14] |

| Biomphalaria straminea | 24 hours | 0.049 | [14] |

| Biomphalaria pfeifferi | 24 hours | 0.076 | [14] |

Experimental Protocols

1. Protocol for Determination of Molluscicidal Activity (LC50) - Immersion Method

This protocol is adapted from World Health Organization (WHO) guidelines and is commonly used to assess the efficacy of molluscicides.[14]

-

Objective: To determine the LC50 value of niclosamide against a target snail species.

-

Materials:

-

Procedure:

-

Preparation of Test Solutions: Prepare a series of at least five concentrations of niclosamide in dechlorinated water.[12] A negative control (dechlorinated water with DMSO, if used) and a positive control (a known effective molluscicide) should also be prepared.[14]

-

Exposure: Place a defined number of snails (e.g., 10 individuals) into each beaker containing the test solutions.[14] Ensure each concentration is replicated at least three times.[12]

-

Incubation: Maintain the snails in the solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 ± 1 °C) and under normal diurnal lighting.[14]

-

Recovery and Mortality Assessment: After the exposure period, rinse the snails with dechlorinated water and transfer them to fresh, dechlorinated water for a recovery period of 48 hours.[14]

-

Data Collection: Record the number of dead snails in each replicate at defined time points (e.g., 24, 48, 72, 96 hours).[11][12] Snails that are immobile and do not respond to mechanical stimulation are considered dead.

-

Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.[12]

-

2. Protocol for Assessing Sublethal Effects: Histopathology

This protocol is for examining the tissue-level effects of sublethal concentrations of niclosamide.

-

Objective: To observe histological changes in the tissues of snails exposed to a sublethal concentration of niclosamide.

-

Materials:

-

Snails exposed to a sublethal concentration of niclosamide (e.g., LC30).[15]

-

Control group of unexposed snails.

-

Dissecting tools.

-

Fixative (e.g., Bouin's solution or 10% neutral buffered formalin).

-

Ethanol series for dehydration.

-

Xylene or other clearing agents.

-

Paraffin wax.

-

Microtome.

-

Microscope slides.

-

Staining solutions (e.g., Hematoxylin and Eosin).

-

Microscope.

-

-

Procedure:

-

Tissue Dissection and Fixation: Dissect the target tissues (e.g., hepatopancreas, foot, gills) from both treated and control snails.[15] Immediately place the tissues in a fixative for at least 24 hours.

-

Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).

-

Clearing and Embedding: Clear the tissues in xylene and then embed them in paraffin wax.

-

Sectioning: Use a microtome to cut thin sections (e.g., 5 µm) of the embedded tissues.

-

Staining: Mount the sections on microscope slides, deparaffinize, rehydrate, and stain with Hematoxylin and Eosin.

-

Microscopic Examination: Observe the stained sections under a light microscope and document any pathological changes, such as cell degeneration, necrosis, or inflammation.[15]

-

Visualizations

Caption: Proposed mechanism of action for Niclosamide leading to mollusk cell death.

Caption: General workflow for evaluating the efficacy of a molluscicidal agent.

References

- 1. What are the applications of Molluscicide Niclosamide? - Knowledge [m.chinapesticidefactory.com]

- 2. Molluscicide - Wikipedia [en.wikipedia.org]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. what is the role of molluscicide niclosamide in agriculture? - Knowledge [chinapesticidefactory.com]

- 5. nbinno.com [nbinno.com]

- 6. Niclosamide, Molluscicide WP Insecticide Products Manufacturer/Supplier | Chico® [chicocrop.com]

- 7. nbinno.com [nbinno.com]

- 8. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Study on the Synergistic Molluscicidal Effect of Pedunsaponin A and Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reabic.net [reabic.net]

- 14. Molluscicidal activity and mechanism of toxicity of a novel salicylanilide ester derivative against Biomphalaria species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sublethal effects of niclosamide on the aquatic snail Pomacea canaliculata - PubMed [pubmed.ncbi.nlm.nih.gov]

"Molluscicidal agent-1" application in aquaculture ponds

As "Molluscicidal agent-1" is a non-specific term, this document provides detailed application notes and protocols for Niclosamide , a widely used and well-documented molluscicide in aquaculture. Niclosamide, a salicylanilide derivative, is recognized by the World Health Organization (WHO) for its high efficiency in controlling snail populations, which often act as intermediate hosts for parasites in aquaculture environments[1][2]. It is used to eliminate unwanted snails and invasive fish species from ponds before stocking[3][4].

These notes are intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of Niclosamide's application, efficacy, and underlying mechanisms.

Quantitative Data Summary

The efficacy and environmental impact of Niclosamide are summarized in the following tables, providing a comparative overview of its effects on target and non-target organisms.

Table 1: Efficacy (Lethal Concentration) of Niclosamide Against Target Mollusks

| Target Species | LC50 (mg/L) | Exposure Time | Remarks | Source |

|---|---|---|---|---|

| Oncomelania hupensis | 0.0320 - 0.1689 | 24 hours | Mean LC50 was 0.0920 mg/L. 1.0 mg/L achieved 100% mortality. | [5] |

| Oncomelania hupensis | 0.0299 - 0.1114 | 48 hours | Mean LC50 was 0.0627 mg/L. 0.5 mg/L achieved 100% mortality. | [5] |

| Callinina georgiana | 1.509 | 24 hours | Invasive mystery snail. | [6][7] |

| Cipangopaludina japonica | 1.296 | 24 hours | Invasive mystery snail. | [6][7] |

| Biomphalaria pfeifferi | 0.076 | Not Specified | A host for Schistosoma. | [2] |

| Biomphalaria pfeifferi (Egg Embryos) | 0.1 | 24 hours | [8] | |

| Bulinus truncatus (Egg Embryos) | 4.035 | 24 hours | [8] |

| Cerithidea cingulata (Creeper Shell) | 0.34 (at pH 8.0) | 96 hours | Common pest in shrimp ponds. | |

Table 2: Toxicity of Niclosamide to Non-Target Aquatic Organisms | Species | Type | LC50 (mg/L) | Exposure Time | Remarks | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Litopenaeus vannamei (PL12) | Pacific White Shrimp | 1.36 | 48 hours | A concentration of 1.0 ppm is considered safe for postlarvae. | | | Brachydanio rerio (Zebrafish) | Fish | Not Specified | A suspension concentrate formulation (SCN) showed less acute toxicity than a wettable powder (WPN). |[6] | | General | Fish | Highly Toxic | Niclosamide is highly toxic to fish, necessitating a waiting period before stocking ponds. |[1][4] | | Procambarus clarkii | Crayfish | Minimal Effects | Minimal effects on growth, mortality, and behavior reported in one study. |[6] | | Lepomis microlophus | Sunfish | Minimal Effects | Minimal effects on growth, mortality, and behavior reported in one study. |[6] |

Table 3: Environmental Fate and Residue Data for Niclosamide

| Parameter | Value | Medium | Conditions | Source |

|---|---|---|---|---|

| Half-life | 4.9 - 5.4 days | River water/sediment | Aerobic, 25°C in the dark. | [9] |

| Half-life | 1.2 - 3.9 days | Aquatic environments | General, non-persistent. | [6] |

| Residue Half-life | 8.8 - 22.1 days | Fish Tissue (various species) | Laboratory conditions. | [9][10] |

| Residue Deposition | 72.42% in Liver | Common Carp | Controlled conditions. | [9] |

| Residue Deposition | ~3% in Meat | Common Carp | Controlled conditions. |[9] |

Mechanism of Action & Signaling Pathways

Niclosamide's primary molluscicidal activity is attributed to its ability to uncouple mitochondrial oxidative phosphorylation, which inhibits the production of ATP[11]. In recent years, research has revealed that Niclosamide also modulates multiple critical signaling pathways. This multi-targeted action is of significant interest to drug development professionals. The key pathways affected include:

-

Wnt/β-catenin Pathway: Niclosamide promotes the internalization of the Frizzled1 (FZD1) receptor and the degradation of the Dishevelled-2 (Dvl-2) protein, which inhibits the stabilization of β-catenin and subsequent gene transcription[11][12].

-

NF-κB Pathway: It inhibits the NF-κB signaling pathway by blocking the phosphorylation of IκBα, which prevents the translocation of the p65 subunit to the nucleus[11].

-

mTORC1 Pathway: Niclosamide has been shown to inhibit the mTOR Complex 1 (mTORC1) pathway[11][13][14].

-

STAT3 Pathway: The drug also functions as a STAT3 inhibitor[13][14].

Caption: Niclosamide inhibits multiple signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments related to the application of Niclosamide in aquaculture are provided below.

Protocol 1: Determination of Molluscicidal Efficacy (LC50)

This protocol outlines the laboratory procedure for determining the concentration of Niclosamide that is lethal to 50% of a target snail population over a specified time.

Objective: To determine the LC50 value of Niclosamide for a target snail species.

Materials:

-

Target snails (e.g., Oncomelania hupensis, Cerithidea cingulata)

-

Analytical grade Niclosamide (e.g., Pestanal®, 99.9% pure)[6]

-

Ethanol (for stock solution)

-

Dechlorinated or source water

-

Glass aquariums or beakers (e.g., 1L capacity)

-

Pipettes and glassware for dilutions

-

Aeration system (optional, depending on species and duration)

-

Blunt probe for mortality assessment

Procedure:

-

Snail Collection and Acclimation:

-

Collect adult snails from a consistent source[5].

-

Acclimate the snails in laboratory conditions for at least one week in aerated, dechlorinated water, mimicking their natural environment.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of Niclosamide by dissolving a precise weight in a small volume of ethanol (e.g., 1 ml)[6].

-

Perform serial dilutions of the stock solution with dechlorinated water to create a range of at least 5-6 test concentrations[6]. The concentration range should bracket the expected LC50 (e.g., 0.06 to 0.20 mg/L for sensitive snails).

-

Prepare a control group using only dechlorinated water (and an equivalent volume of ethanol if used in the test solutions)[6].

-

-

Exposure:

-

Set up at least three replicates for each concentration and the control[6].

-

Place a predetermined number of snails (e.g., 5-10) into each test vessel containing the prepared solutions (e.g., 750 ml)[6].

-

Maintain the snails under controlled conditions (e.g., 25°C) for the duration of the test (typically 24, 48, or 96 hours)[5]. Do not feed the animals during the test.

-

-

Mortality Assessment:

-

Data Analysis:

-

Record the number of dead snails in each replicate for each concentration.

-

Calculate the mortality percentage for each concentration.

-

Use Probit analysis to determine the LC50 value and its 95% confidence intervals[8].

-

Caption: Workflow for LC50 determination of a molluscicide.

Protocol 2: Field Application for Pond Cleaning

This protocol describes the application of Niclosamide to eradicate snails and other unwanted organisms from aquaculture ponds before stocking with fish or shrimp.

Objective: To effectively clean an aquaculture pond of snails, snail eggs, and wild fish prior to stocking.

Materials:

-

Niclosamide formulation (e.g., 70% Wettable Powder, 25% Emulsifiable Concentrate)[2][8]

-

Protective gear (gloves, goggles, mask)

-

Bucket or container for dilution

-

Sprayer or boat for even distribution

-

Water testing equipment (for pH, temperature)

Procedure:

-

Pre-Application Preparation:

-

Dosage Calculation:

-

Determine the target concentration. A final pond water concentration of 0.30-0.50 g/m³ (0.30-0.50 ppm) is effective for killing snails, eggs, and wild fish[3]. A concentration of 1.0 g/m³ (1.0 ppm) is also cited for snail control and is considered safe for subsequent stocking of Pacific white shrimp[5].

-

Calculate the total amount of Niclosamide product needed based on its active ingredient percentage and the pond volume.

-

Note: If the water temperature is below 20°C, the dosage may need to be slightly increased[3].

-

-

Application:

-

Wear appropriate personal protective equipment.

-

Dilute the calculated amount of Niclosamide with pond water in a bucket to create a slurry or solution[3].

-

Distribute the diluted solution as evenly as possible over the entire pond surface. This can be done by splashing from the pond banks or using a sprayer from a boat for larger ponds[3].

-

-

Post-Application Management:

-

Maintain the medicated water in the pond for at least 24-48 hours to ensure efficacy[3].

-

Prohibit the use of pond water for other purposes (e.g., irrigation, livestock) for a period of at least 24 hours to 15 days, depending on local regulations[1].

-

Niclosamide has a relatively short half-life in water[4][6]. The pond can typically be stocked with new fish or shrimp a few days after the waiting period, once the agent has degraded.

-

Caption: Workflow for pond cleaning with Niclosamide.

Protocol 3: Residue Analysis in Fish Tissue via LC-MS/MS

This protocol provides a method for the extraction and quantitative analysis of Niclosamide residues in the edible tissues of fish.

Objective: To determine the concentration of Niclosamide residue in fish muscle tissue.

Materials:

-

Fish tissue (muscle/fillet)

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) system[9][10]

-

Homogenizer (e.g., Robot-Coupe food processor)

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB Prime)[15][16]

-

Solvents: Acetone, Acetonitrile, Methanol, Formic Acid (HPLC grade)

-

Dry ice[16]

-

Vortex mixer and evaporator

Procedure:

-

Sample Preparation and Homogenization:

-

Extraction:

-

Weigh a precise amount of homogenized tissue (e.g., 2-5 g) into a centrifuge tube.

-

Add an extraction solvent, such as acetone or acetonitrile[15]. Perform a series of extractions by vortexing, sonicating, and centrifuging the sample.

-

Combine the supernatants from multiple extraction steps.

-

-

Cleanup (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by purified water[15].

-

Load the extracted sample supernatant onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with a water/methanol mix).

-

Elute the Niclosamide from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor for specific parent-daughter ion transitions for Niclosamide for accurate quantification.

-

Quantification: Create a calibration curve using certified standards of Niclosamide. Calculate the concentration in the tissue sample based on the calibration curve. The mean recoveries should fall within an acceptable range, typically 75-115%[9][10].

-

Caption: Workflow for Niclosamide residue analysis in tissue.

References

- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 2. Molluscicides against the snail-intermediate host of Schistosoma: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102125034A - Application of niclosamide to cleaning ponds - Google Patents [patents.google.com]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. [Sensitivity of Oncomelania snail to niclosamide in China] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reabic.net [reabic.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]